1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one belongs to the class of β-azolyl ketones, which are recognized for their structural versatility and bioactivity. Triazole-containing compounds are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and adaptability to diverse pharmacological targets .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCIYBDRKPKGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-methoxyphenylpropanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.
Reduction: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
The triazole and azetidine rings are known for their biological activities, making this compound a potential candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while azetidine rings can interact with biological macromolecules, altering their function.
Comparison with Similar Compounds
Triazole Isomerism and Aromatic Substituent Effects
Heterocyclic Ring Modifications
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that incorporates a triazole ring and an azetidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a triazole ring , which is known for its ability to engage in hydrogen bonding and π-π interactions with biological targets, enhancing its potential efficacy against various diseases.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Interference with Enzyme Activity : The presence of the triazole ring allows for effective binding with enzymes, potentially inhibiting their function.
- Modulation of Receptor Activity : The compound may interact with specific receptors, altering cellular signaling pathways.
Research indicates that compounds containing a triazole moiety often exhibit broad-spectrum activity against various pathogens and cancer cells due to these mechanisms .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties:
The compound showed varying degrees of inhibition against these pathogens, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably:
- In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
Research has indicated that derivatives of triazole compounds often possess anti-inflammatory properties. The specific compound under discussion has shown promise in reducing inflammation in various experimental models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A notable study involved synthesizing a series of triazole derivatives similar to this compound. The synthesized compounds were screened for their biological activities against multiple targets:
- Synthesis Methodology : The synthesis involved cycloaddition reactions followed by functionalization steps to create derivatives with enhanced biological profiles.
- Biological Evaluation : Compounds were tested for antibacterial and anticancer activities using standard protocols.
The results indicated that certain derivatives exhibited improved potency compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
